2-Naphthalenol, 5,8-dimethyl-
Description
Significance of Naphthalenol Derivatives in Organic Chemistry and Chemical Biology
Naphthalenol derivatives, which are hydroxyl-substituted naphthalenes, represent a significant class of organic compounds that have garnered substantial interest in organic chemistry and chemical biology. ontosight.ai These compounds serve as versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ai Their electron-rich aromatic framework makes them valuable precursors in various organic transformations. The naphthalene (B1677914) core is a structural unit found in numerous natural products and bioactive compounds. rsc.org
The applications of naphthalenol derivatives are diverse, spanning materials science, pharmaceuticals, and the manufacturing of dyes and pigments. ontosight.aiontosight.ai In materials science, their unique optical properties are being explored for the development of advanced materials like nonlinear optical materials. ontosight.ai In the realm of medicinal chemistry, naphthalenol derivatives have been extensively studied and have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airasayanjournal.co.in For instance, some derivatives have been found to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2). ontosight.ai Their potential as therapeutic agents is a subject of ongoing research. ontosight.aiijpsjournal.com The reactivity of the hydroxyl group, which is more reactive than in phenols, further enhances their utility in synthesis. nih.gov
Overview of Isomeric Naphthalenols and their Chemical Diversity
The chemical diversity of naphthalenols is vast, primarily due to the possibilities of isomerism on the naphthalene ring. The parent compounds, 1-naphthol (B170400) and 2-naphthol (B1666908), differ in the position of the hydroxyl group. nih.gov This fundamental difference in the location of the hydroxyl group influences their reactivity and the properties of their derivatives. nih.gov
Further diversity arises from the introduction of additional substituents. For a disubstituted naphthalene, such as a dimethyl-naphthalenol, there are numerous potential isomers depending on the positions of the two methyl groups and the hydroxyl group on the naphthalene core. The substitution pattern on the naphthalene ring system provides subtle control over the distances and relative orientations of functional groups, which is a key aspect in fields like metallosupramolecular chemistry.
The complexity of isomerism is well-illustrated in dimethylnaphthalenes (DMNs), where ten isomers exist. nacatsoc.orgwikipedia.org These isomers are often grouped into triads based on the interconversion possibilities of the methyl groups under catalytic conditions. nacatsoc.org This inherent isomeric diversity presents both challenges and opportunities in synthesis, as the properties of the final compound are highly dependent on the specific substitution pattern. For instance, the boiling points of ortho and para isomers of some nitro-substituted naphthalenes can differ significantly, allowing for their separation by distillation. wikipedia.org
Structural Elucidation Challenges and Advanced Characterization Paradigms for Substituted Naphthalenols
The structural elucidation of substituted naphthalenols, including their various isomers, presents a significant challenge for chemists. Distinguishing between closely related isomers requires sophisticated analytical techniques. The primary methods for characterizing these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. nih.gov
For unambiguous structural confirmation, especially for establishing the precise substitution pattern and stereochemistry, single-crystal X-ray diffraction is an invaluable tool. nih.gov In cases where distinguishing between isomers is particularly difficult, such as with certain isomeric structures of heteroaryl-substituted naphthalenes, X-ray analysis provides definitive proof of the structure. nih.gov
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), have become crucial in the study of complex isomeric mixtures, allowing for the clarification of degradation pathways and the identification of specific isomers in historical and complex samples. researchgate.net Computational methods, including Density Functional Theory (DFT) calculations, are also increasingly used in conjunction with experimental data to predict the most stable isomeric forms and to aid in the interpretation of spectroscopic results. mdpi.com These computational protocols can help identify the most likely candidates for detection and characterization within a family of isomers. mdpi.com
Historical Trajectory of Research on Dimethylated Naphthalenol Systems
The study of dimethylated naphthalene systems has a long history, driven by their industrial importance. Much of the historical research has focused on dimethylnaphthalenes (DMNs) as precursors for naphthalenedicarboxylic acids, which are monomers for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). wikipedia.orgresearchgate.net The synthesis of specific DMN isomers, such as 2,6-DMN, has been a significant area of research since the mid-20th century. researchgate.netresearchgate.net
Early synthetic work, such as the first reported preparation of 1,8-dimethylnaphthalene (B165263) in 1931, laid the groundwork for understanding the chemistry of these compounds, even if the initial methods were not practical for large-scale synthesis. umanitoba.ca Research has explored various synthetic routes, including the alkylation of naphthalene or methylnaphthalene. researchgate.net A significant challenge has always been the separation of the desired isomer from the complex mixture of other DMN isomers that are typically formed during synthesis. wikipedia.org
The isomerization of DMNs has also been a key area of investigation, with studies focusing on catalytic processes to convert more readily available isomers into more desirable ones. google.com The development of shape-selective catalysts, such as certain zeolites, has been a major advancement in improving the selectivity of these reactions. researchgate.net While much of the focus has been on the DMNs themselves, the synthesis and properties of their hydroxylated counterparts, the dimethylated naphthalenols, are an related area of study, often explored in the context of creating functionalized aromatic compounds.
Scope and Rationale for Focused Academic Inquiry into 2-Naphthalenol, 5,8-dimethyl-
While there is a substantial body of research on naphthalenol derivatives and dimethylated naphthalenes, a focused academic inquiry into the specific isomer, 2-Naphthalenol, 5,8-dimethyl-, appears to be limited. A comprehensive search of the scientific literature does not yield extensive data on its synthesis, properties, or potential applications. This lack of specific information presents a clear research gap.
Given the established significance of naphthalenol derivatives in medicinal chemistry and materials science, there is a strong rationale for a detailed investigation of this particular isomer. ontosight.aiontosight.ai The specific substitution pattern of 2-Naphthalenol, 5,8-dimethyl- could lead to unique chemical, physical, and biological properties compared to other more studied dimethylated naphthalenol isomers.
A focused study would involve developing a regioselective synthesis for this compound, which can be challenging for polysubstituted naphthalenes. nih.gov Following a successful synthesis, a thorough characterization using modern spectroscopic and crystallographic techniques would be essential to definitively establish its structure. nih.gov Subsequent investigations into its reactivity and potential biological activities, such as antimicrobial or anticancer properties, would be a logical next step, considering the known bioactivities of related naphthalenol derivatives. rasayanjournal.co.inijpsjournal.com Such research would not only contribute new knowledge to the field of organic chemistry but could also uncover a novel compound with valuable applications.
Data Tables
Table 1: Physicochemical Properties of Related Dimethylnaphthalene Isomers
| Property | 2,6-Dimethylnaphthalene (B47086) | 2,7-Dimethylnaphthalene |
| Molecular Formula | C₁₂H₁₂ nist.gov | C₁₂H₁₂ chemeo.com |
| Molecular Weight | 156.22 g/mol nih.gov | 156.22 g/mol chemeo.com |
| Melting Point | 106-110 °C chemicalbook.com | 96-97 °C |
| Boiling Point | 262 °C chemicalbook.com | 262 °C |
| Appearance | Clear dark brown liquid after melting chemicalbook.com | - |
| CAS Number | 581-42-0 nist.gov | 582-16-1 chemeo.com |
Table 2: Spectroscopic Data for a Related Naphthalenol Derivative
| Compound | Technique | Key Data Points |
| 1-Naphthalenol, 1,2,3,4-tetrahydro-1-(p-fluorophenyl)-6-methoxy-2-phenyl- | ¹H NMR, ¹³C NMR, MS | Characterized as a synthetic derivative of 1-naphthol with a tetrahydro-naphthalene ring system. ontosight.ai |
| 2,6-Dimethylnaphthalene | Infrared Spectrum | Available in the NIST Chemistry WebBook, collected on a dispersive instrument. nist.gov |
Structure
3D Structure
Properties
CAS No. |
102273-84-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5,8-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-8-3-4-9(2)12-7-10(13)5-6-11(8)12/h3-7,13H,1-2H3 |
InChI Key |
REJZWLIJXXEOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C=C1)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Naphthalenol, 5,8 Dimethyl
Direct Synthetic Routes to 2-Naphthalenol, 5,8-dimethyl-
The construction of the 5,8-dimethyl-2-naphthalenol scaffold can be achieved through multi-step synthetic sequences that strategically build the naphthalene (B1677914) core with the desired substitution pattern.
Cyclization and Annulation Strategies for the Naphthalene Core
A key precursor for the synthesis of 2-naphthalenol, 5,8-dimethyl- is 5,8-dimethyl-2-tetralone. An efficient synthesis of this intermediate has been developed starting from commercially available p-xylene. The initial step involves a Friedel–Crafts alkylation with 4-chlorobutyric acid to yield the corresponding acid, which upon cyclization with polyphosphoric acid, affords 5,8-dimethyl-1-tetralone (B1583675) in excellent yield. tandfonline.com This tetralone can then be converted to 5,8-dimethyldihydronaphthalene. tandfonline.comresearchgate.net Epoxidation of this intermediate followed by acid-catalyzed hydrolysis yields the target 5,8-dimethyl-2-tetralone. tandfonline.comresearchgate.net
Aromatization of 5,8-dimethyl-2-tetralone or its derivatives provides a direct route to the 2-naphthalenol, 5,8-dimethyl- skeleton. One reported method involves an unexpected transformation during a Wittig reaction. Treatment of 5,8-dimethyl-2-tetralone with a Wittig reagent (Ph3P=CH2) did not yield the expected alkene but instead resulted in the formation of 5,8-dimethyl-2-naphthol. researchgate.net This provides a direct conversion from the tetralone to the target naphthalenol. researchgate.net
Another approach involves the acetoxylation of 5,8-dimethyldihydronaphthalene, which can lead to the formation of a dimethylnaphthalene derivative that can potentially be converted to the desired naphthol. tandfonline.comresearchgate.net
Table 1: Synthetic Strategies for the Naphthalene Core of 2-Naphthalenol, 5,8-dimethyl-
| Starting Material | Key Intermediates | Key Reactions | Final Product |
| p-Xylene | 4-(2,5-Dimethylphenyl)butanoic acid, 5,8-Dimethyl-1-tetralone, 5,8-Dimethyldihydronaphthalene, 5,8-Dimethyl-2-tetralone | Friedel–Crafts alkylation, Cyclization, Reduction, Epoxidation, Hydrolysis | 2-Naphthalenol, 5,8-dimethyl- |
| 5,8-Dimethyl-2-tetralone | - | Wittig Reaction | 2-Naphthalenol, 5,8-dimethyl- |
Regioselective Hydroxylation and Methylation Techniques
The synthesis starting from p-xylene is an example of a regioselective approach where the substitution pattern is controlled from the beginning of the synthetic sequence. The Friedel-Crafts alkylation and subsequent cyclization ensure the desired 5,8-dimethyl substitution pattern on the resulting tetralone and, consequently, the final naphthalenol product. tandfonline.com While direct regioselective hydroxylation of a pre-formed 5,8-dimethylnaphthalene to the 2-position is challenging, the construction of the oxygen functionality via the tetralone intermediate is a more controlled and established method.
Palladium-catalyzed intramolecular arylation followed by an aromatization cascade has been developed for the synthesis of polysubstituted 2-naphthols, offering a modern approach to regiocontrol. bohrium.com While not specifically demonstrated for the 5,8-dimethyl isomer, this methodology could potentially be adapted.
Catalytic Approaches in Directed Synthesis
Catalysis plays a crucial role in the synthesis of the 2-naphthalenol, 5,8-dimethyl- framework. The initial Friedel-Crafts alkylation of p-xylene is catalyzed by a Lewis acid, typically aluminum chloride. tandfonline.com The subsequent cyclization of the resulting butanoic acid derivative is facilitated by a strong acid catalyst like polyphosphoric acid. tandfonline.com
The conversion of 5,8-dimethyldihydronaphthalene to 5,8-dimethyl-2-tetralone involves an epoxidation step, often using a peroxy acid like m-chloroperbenzoic acid (mCPBA), followed by an acid-catalyzed rearrangement of the epoxide. tandfonline.comresearchgate.net The final aromatization step, as demonstrated by the unexpected outcome of the Wittig reaction, highlights how reaction conditions can direct the synthesis towards the desired aromatic product. researchgate.net
Derivatization and Structural Modification of 2-Naphthalenol, 5,8-dimethyl-
The reactivity of 2-naphthalenol, 5,8-dimethyl- is dictated by the nucleophilic character of the hydroxyl group and the electron-rich nature of the naphthalene ring system, which is further activated by the hydroxyl and methyl substituents.
O-Alkylation and Acylation Strategies
The phenolic hydroxyl group of 2-naphthalenol, 5,8-dimethyl- is expected to undergo typical O-alkylation and acylation reactions. O-alkylation can be achieved using various alkylating agents such as dimethyl sulfate (B86663), alkyl halides, or dimethyl carbonate in the presence of a base. researchgate.net The choice of solvent can influence the outcome, with aprotic solvents generally favoring O-alkylation over competing C-alkylation. pharmaxchange.info For instance, the reaction of 2-naphthol (B1666908) with an alkyl halide in the presence of a base in an aprotic solvent like DMF typically yields the O-alkylated product. pharmaxchange.info Zeolites have also been employed as catalysts for the O-alkylation of 2-naphthol. researchgate.net
Acylation of the hydroxyl group can be readily accomplished using acylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or a catalyst. sciencepublishinggroup.comresearchgate.net For example, 2-naphthol can be selectively acetylated to 2-naphthyl acetate (B1210297) using nickel nitrate as a catalyst with acetic acid as the acetylating agent. sciencepublishinggroup.comresearchgate.net
Table 2: Representative Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Expected Product |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Aprotic solvent (e.g., DMF) | 2-Alkoxy-5,8-dimethylnaphthalene |
| O-Acylation | Acetic anhydride, Catalyst (e.g., Nickel nitrate) | 5,8-Dimethylnaphthalen-2-yl acetate |
Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring System
The naphthalene ring of 2-naphthalenol, 5,8-dimethyl- is activated towards electrophilic aromatic substitution by both the hydroxyl group and the two methyl groups. The hydroxyl group at the 2-position is a strong activating group and an ortho, para-director. In the case of 2-naphthol, electrophilic attack occurs preferentially at the 1-position. wikipedia.org
The two methyl groups at positions 5 and 8 are also activating and ortho, para-directing. organicchemistrytutor.comlibretexts.org Therefore, the positions on the naphthalene ring will be activated to varying degrees. The C1 position is highly activated by the adjacent hydroxyl group. The C3 and C4 positions are also activated by the hydroxyl group. The methyl group at C5 will activate the C4 and C6 positions, while the methyl group at C8 will activate the C7 position.
The combined directing effects of these groups will determine the regioselectivity of electrophilic substitution reactions. It is anticipated that the C1 position will be the most reactive site for electrophiles due to the strong activating and directing effect of the adjacent hydroxyl group. Competition between substitution at other activated positions, such as C3, C4, C6, and C7, would depend on the specific electrophile and reaction conditions. For 2-naphthol itself, electrophilic substitution, such as nitrosylation and bromination, characteristically occurs at the 1-position. wikipedia.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Naphthalenol, 5,8-dimethyl-
| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |
| 1 | ortho to -OH (strong activator) | Highly Activated |
| 3 | ortho to -OH (strong activator) | Activated |
| 4 | para to -OH (strong activator), ortho to 5-Me (activator) | Highly Activated |
| 6 | ortho to 5-Me (activator) | Activated |
| 7 | ortho to 8-Me (activator) | Activated |
Functional Group Interconversions and Side-Chain Modifications
The chemical reactivity of 2-Naphthalenol, 5,8-dimethyl- allows for a variety of functional group interconversions and side-chain modifications, primarily targeting the hydroxyl group, the aromatic core, and the methyl substituents. While specific literature on the 5,8-dimethyl derivative is limited, the reactivity of the 2-naphthol scaffold is well-documented and can be extrapolated.
The hydroxyl group can be converted into other functional groups such as ethers and esters through standard synthetic protocols. For instance, methylation with dimethyl carbonate represents a green approach to synthesizing the corresponding methyl ether. The aromatic rings of the naphthalene core are susceptible to electrophilic substitution reactions. The directing effect of the hydroxyl group and the methyl substituents will influence the regioselectivity of these transformations.
Side-chain modifications of the methyl groups at the 5- and 8-positions can be achieved through free-radical halogenation, such as benzylic bromination using N-bromosuccinimide (NBS), followed by nucleophilic substitution to introduce a variety of functional groups. Furthermore, oxidation of the alkyl side chains can lead to carboxylic acids, providing a handle for further derivatization. For instance, treatment with a strong oxidizing agent like potassium permanganate can convert the methyl groups into carboxylic acid groups, provided a benzylic hydrogen is present lasalle.edulibretexts.org.
C-H functionalization is a powerful tool for the direct introduction of new bonds at the aromatic core. Transition metal-catalyzed reactions, for example, using rhodium(II) or gold(I) complexes, have been shown to be effective for the ortho-C-H functionalization of 2-naphthols with diazo compounds researchgate.net. Such methodologies could be applied to 2-Naphthalenol, 5,8-dimethyl- to introduce new substituents at the C1 and C3 positions. Another advanced technique is the ruthenium(II)-catalyzed vinylative dearomatization of naphthols, which proceeds via C(sp²)–H bond activation to generate spirocyclic compounds acs.org.
The following table summarizes potential functional group interconversions and side-chain modifications applicable to 2-Naphthalenol, 5,8-dimethyl-.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Etherification | Dimethyl carbonate, Base | 2-Methoxy-5,8-dimethylnaphthalene | Intermediate for further synthesis |
| Esterification | Acyl chloride, Pyridine | 5,8-Dimethylnaphthalen-2-yl acetate | Protection of hydroxyl group |
| Benzylic Bromination | NBS, Radical initiator | 5,8-Bis(bromomethyl)-2-naphthol | Intermediate for nucleophilic substitution |
| Side-Chain Oxidation | KMnO₄, Heat | 2-Hydroxynaphthalene-5,8-dicarboxylic acid | Introduction of carboxylic acid functionality |
| C-H Arylation | Aryl halide, Palladium catalyst | Aryl-substituted 2-naphthalenol | Synthesis of complex aromatic structures |
| Friedel-Crafts Alkylation | Allylic alcohol, p-TsOH | 1-Allyl-5,8-dimethyl-2-naphthol | Introduction of allyl group for further transformations rsc.org |
Stereoselective and Enantioselective Synthesis of Chiral Derivatives
The development of stereoselective and enantioselective methods for the synthesis of chiral derivatives of 2-Naphthalenol, 5,8-dimethyl- is crucial for applications in asymmetric catalysis and materials science.
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols and their derivatives. In the context of 2-naphthol derivatives, enzyme-assisted chemo-, regio-, and enantioselective acetylation has been successfully used to resolve racemic Mannich bases of 2-naphthol. This approach could be adapted for the resolution of chiral derivatives of 2-Naphthalenol, 5,8-dimethyl-. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
A hypothetical enzymatic kinetic resolution of a chiral derivative of 2-Naphthalenol, 5,8-dimethyl- is presented in the table below.
| Enzyme | Acyl Donor | Solvent | Resolved Products | Potential Enantiomeric Excess (ee) |
| Candida antarctica Lipase (B570770) B | Vinyl acetate | Toluene | (R)-acylated derivative and (S)-alcohol | >95% |
| Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | (S)-acylated derivative and (R)-alcohol | >90% |
Asymmetric catalysis provides a direct route to enantiomerically enriched products. For 2-naphthol derivatives, several asymmetric transformations have been developed. For instance, the catalytic asymmetric hydroxylative dearomatization of 2-naphthols using a chiral N,N'-dioxide-scandium(III) complex catalyst can produce ortho-quinols with high enantioselectivity. This methodology could potentially be applied to 2-Naphthalenol, 5,8-dimethyl- to generate chiral products.
Another significant area is the asymmetric oxidative coupling of 2-naphthols to produce chiral binaphthol (BINOL) derivatives, which are widely used as chiral ligands in asymmetric synthesis. The use of chiral copper complexes has been shown to catalyze the enantioselective aerobic oxidative coupling of 2-naphthol derivatives. While the steric hindrance from the 5,8-dimethyl groups might influence the reaction, this approach remains a viable strategy for the synthesis of chiral ligands based on the 2-Naphthalenol, 5,8-dimethyl- scaffold.
The following table outlines selected asymmetric catalytic reactions that could be applied to 2-Naphthalenol, 5,8-dimethyl-.
| Reaction Type | Catalyst System | Reactant | Chiral Product |
| Hydroxylative Dearomatization | Chiral N,N'-dioxide-Sc(III) complex | Oxaziridine | Chiral ortho-quinol |
| Oxidative Coupling | Chiral diamine-Cu(I) complex | Oxygen (air) | Chiral BINOL derivative |
| Aminative Dearomatization | N-Heterocyclic Carbene (NHC) | Azolium salt | Chiral cyclic enone |
Green Chemistry Principles in the Synthesis of 2-Naphthalenol, 5,8-dimethyl- and its Analogs
The application of green chemistry principles to the synthesis of 2-Naphthalenol, 5,8-dimethyl- and its derivatives is aimed at reducing the environmental impact of chemical processes. Key areas of focus include the use of solvent-free reaction conditions and the development of sustainable catalytic systems.
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions can be promoted by various means, including grinding, microwave irradiation, or ultrasound.
For the synthesis of 2-naphthol derivatives, solvent-free conditions have been successfully applied to multicomponent reactions. For example, the synthesis of 1-amidoalkyl-2-naphthols can be achieved by the one-pot condensation of a 2-naphthol, an aldehyde, and an amide under solvent-free conditions, often with microwave assistance to accelerate the reaction researchgate.net. Similarly, the synthesis of azo dyes based on β-naphthol has been demonstrated using a grinding method with a solid acid catalyst, avoiding the need for a solvent d-nb.inforesearchgate.net. These methodologies are, in principle, applicable to 2-Naphthalenol, 5,8-dimethyl-.
The development of sustainable catalytic systems focuses on the use of catalysts that are recyclable, non-toxic, and highly efficient. For the synthesis of 2-naphthol derivatives, a variety of sustainable catalysts have been explored.
Heterogeneous catalysts, such as silica-supported sulfuric acid and polymer-bound catalysts, have been used in the synthesis of xanthene derivatives from 2-naphthol acs.org. These catalysts can be easily separated from the reaction mixture and reused, reducing waste. In the context of green synthesis of BINOL derivatives, Cu-Montmorillonite, a clay-based catalyst, has been used for the oxidative coupling of 2-naphthol lasalle.edu. The use of such solid-supported and clay-based catalysts aligns with the principles of green chemistry and could be extended to the synthesis of derivatives of 2-Naphthalenol, 5,8-dimethyl-.
The table below provides examples of green chemistry approaches applicable to the synthesis of 2-Naphthalenol, 5,8-dimethyl- analogs.
| Green Chemistry Approach | Reaction Type | Catalyst/Conditions | Advantages |
| Solvent-Free Synthesis | Multicomponent reaction for amidoalkyl naphthols | Microwave irradiation | Reduced waste, faster reaction times researchgate.net |
| Solvent-Free Synthesis | Azo dye synthesis | Grinding, Nano-γ-Al₂O₃/Ti(IV) | Avoids volatile organic solvents, simple work-up d-nb.inforesearchgate.net |
| Sustainable Catalysis | Xanthene synthesis | Recyclable SO₃H-Carbon | Catalyst reusability, high atom economy |
| Sustainable Catalysis | Oxidative coupling for BINOLs | Cu-Montmorillonite | Use of a green and inexpensive catalyst lasalle.edu |
| Ultrasound-Assisted Synthesis | Synthesis of xanthene derivatives | Various catalysts | Energy efficiency, shorter reaction times |
Continuous-Flow Synthesis Techniques
The synthesis of 2-Naphthalenol, 5,8-dimethyl- can be adapted to continuous-flow chemistry, a paradigm shift from traditional batch processing. This methodology offers significant advantages in terms of safety, efficiency, and scalability. In a continuous-flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govnih.gov
A hypothetical continuous-flow process for the synthesis of 2-Naphthalenol, 5,8-dimethyl- could involve a multi-step sequence. For instance, the Friedel-Crafts alkylation of 2-naphthol with a methylating agent could be performed in a packed-bed reactor containing a solid acid catalyst. The use of microreactors enhances heat and mass transfer, leading to higher yields and selectivity. nih.gov Furthermore, in-line purification and analysis tools can be integrated into the flow system, enabling real-time monitoring and optimization of the reaction. flinders.edu.auscitube.io
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
| Reaction Scale | Milligram to kilogram | Gram to multi-ton |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing in microchannels |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, enhanced control |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics |
Mechanistic Investigations of Formation and Transformation Reactions
Understanding the reaction mechanisms involved in the synthesis and transformation of 2-Naphthalenol, 5,8-dimethyl- is crucial for optimizing reaction conditions and controlling product outcomes.
The elucidation of reaction pathways for the formation of 2-Naphthalenol, 5,8-dimethyl- can be achieved using various spectroscopic techniques. In a continuous-flow setup, in-line spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products. flinders.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-flow NMR can be used to identify and quantify intermediates and byproducts formed during the synthesis. For the Friedel-Crafts alkylation of 2-naphthol, ¹H and ¹³C NMR would allow for the tracking of the methylation at the 5 and 8 positions.
Infrared (IR) and Raman Spectroscopy: These techniques are valuable for monitoring the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational frequencies of functional groups.
Mass Spectrometry (MS): Coupled with a chromatographic separation method like HPLC, MS can be used to identify and quantify the components of the reaction mixture, providing insights into the reaction pathway and potential side reactions.
Kinetic studies of the key synthetic steps, such as the Friedel-Crafts alkylation of 2-naphthol, are essential for understanding the reaction rates and the factors that influence them. The rate of the Friedel-Crafts alkylation is dependent on several factors, including the nature of the catalyst, the solvent, the temperature, and the concentration of the reactants. nih.govmt.com
The regioselectivity of the alkylation of naphthalene derivatives is influenced by both electronic and steric factors. stackexchange.com While the hydroxyl group of 2-naphthol directs electrophilic substitution to the 1 and 3 positions, the formation of 5,8-dimethyl-2-naphthalenol would likely involve a multi-step synthesis or a specific catalyst system to achieve the desired substitution pattern. Kinetic studies would help in optimizing the conditions to favor the formation of the desired isomer.
| Factor | Influence on Friedel-Crafts Alkylation |
| Catalyst | Lewis acids like AlCl₃ or solid acid catalysts can significantly increase the reaction rate. |
| Solvent | The polarity of the solvent can affect the stability of the carbocation intermediate and thus the reaction rate. |
| Temperature | Higher temperatures generally lead to faster reaction rates, but can also lead to undesired side products. |
| Reactant Concentration | The rate of reaction is typically dependent on the concentration of the aromatic substrate and the alkylating agent. stackexchange.com |
Substituted naphthols, including 2-Naphthalenol, 5,8-dimethyl-, can undergo rearrangement and dearomatization reactions under specific conditions. Dearomatization of 2-naphthols can be achieved through various methods, including enzymatic, oxidative, and photochemical processes. rsc.orgrsc.org These reactions lead to the formation of naphthalenone derivatives, which are valuable intermediates in organic synthesis.
The presence of dimethyl groups at the 5 and 8 positions would likely influence the reactivity and stability of the dearomatized intermediates. For example, in an oxidative dearomatization, the electron-donating nature of the methyl groups could facilitate the initial oxidation step. However, steric hindrance from the methyl groups might also play a role in the subsequent reaction pathways.
One notable rearrangement is the Claisen rearrangement of allyl ethers of naphthols. While not directly applicable to 2-Naphthalenol, 5,8-dimethyl-, related studies on other substituted naphthols show that these rearrangements can lead to the formation of new carbon-carbon bonds and complex molecular architectures.
Sophisticated Analytical and Spectroscopic Characterization of 2 Naphthalenol, 5,8 Dimethyl
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Naphthalenol, 5,8-dimethyl-, HRMS would be employed to verify its molecular formula, C12H12O. The theoretical exact mass of the neutral molecule is calculated to be 172.088815 Da. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C12H12O | nih.gov |
| Theoretical Exact Mass (Monoisotopic) | 172.088815 Da | nih.gov |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2-Naphthalenol, 5,8-dimethyl-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton. The ¹³C NMR spectrum would correspondingly show signals for the unique carbon atoms in the naphthalene (B1677914) core and the methyl groups. While NMR is the cornerstone of structural assignment, detailed and assigned experimental ¹H and ¹³C NMR data for 2-Naphthalenol, 5,8-dimethyl- are not available in the reviewed scientific literature.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments is required.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons on the naphthalene ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the carbon atom attached to each proton in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding. A NOESY spectrum would be instrumental in confirming the substitution pattern, for example, by showing correlations between the protons of a methyl group and nearby aromatic protons on the ring.
Despite the power of these techniques, specific experimental 2D NMR data for 2-Naphthalenol, 5,8-dimethyl- has not been reported in the available literature.
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy is uniquely suited to the characterization of materials in the solid phase. This technique can provide detailed insights into the molecular structure, conformation, and dynamics of crystalline and amorphous solids. For 2-Naphthalenol, 5,8-dimethyl-, ssNMR could be used to study potential polymorphism (the existence of multiple crystalline forms), identify intermolecular interactions such as hydrogen bonding involving the hydroxyl group in the crystal lattice, and determine the number of crystallographically inequivalent molecules in the unit cell. No solid-state NMR studies have been published specifically for 2-Naphthalenol, 5,8-dimethyl-.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-Naphthalenol, 5,8-dimethyl-, these techniques would confirm the presence of the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the aromatic naphthalene core.
Experimental FT-IR and Raman spectra for 2-Naphthalenol, 5,8-dimethyl- are not present in the searched databases. However, the expected characteristic absorption bands can be predicted based on its structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) | FT-IR |
| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |
| C-H stretch (methyl) | 2850 - 3000 | FT-IR, Raman |
| C=C stretch (aromatic ring) | 1500 - 1650 | FT-IR, Raman |
| C-O stretch (phenol) | 1150 - 1250 | FT-IR |
Chromatographic Methodologies for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are often used for qualitative analysis, while High-Performance Liquid Chromatography (HPLC) is the premier method for quantitative analysis and purity determination.
An HPLC method is critical for determining the purity of a synthesized batch of 2-Naphthalenol, 5,8-dimethyl- and for quantifying it in various matrices. The development of a robust HPLC method would involve several key steps:
Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for this moderately polar compound.
Mobile Phase Optimization: A mixture of an aqueous solvent (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized to achieve good separation and peak shape. Isocratic (constant composition) or gradient (varying composition) elution could be employed.
Detector Selection: A UV-Vis detector would be highly effective, as the naphthalene ring system is strongly chromophoric. The detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity.
Method Validation: Once developed, the method would undergo rigorous validation according to established guidelines (e.g., ICH). This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness to ensure the results are reliable and reproducible.
Currently, there is no specific, validated HPLC method for 2-Naphthalenol, 5,8-dimethyl- published in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. researchgate.net For non-volatile or thermally labile compounds like 2-Naphthalenol, 5,8-dimethyl-, a derivatization step is typically required to enhance volatility and thermal stability, making them amenable to GC analysis. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. uzh.ch
The resulting TMS ether of 2-Naphthalenol, 5,8-dimethyl- is significantly more volatile and can be readily analyzed. The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. peerj.com The column, often coated with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. peerj.com
As the separated components exit the GC column, they enter the mass spectrometer. In the ion source, molecules are typically fragmented using electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov The mass spectrum of the derivatized compound would be compared against spectral libraries (e.g., NIST) for confirmation. mdpi.com
Research Findings: The analysis of the TMS derivative of 2-Naphthalenol, 5,8-dimethyl- would yield a specific retention time and a characteristic mass spectrum. The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern would provide structural confirmation.
| Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) | Fragment Identity |
|---|---|---|---|
| 18.45 | 244 | 40 | [M]⁺ (Molecular Ion) |
| 229 | 100 | [M-15]⁺ (Loss of CH₃) | |
| 73 | 85 | [Si(CH₃)₃]⁺ |
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. unife.it The target molecule, 2-Naphthalenol, 5,8-dimethyl-, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exist as enantiomers, and its analysis via chiral chromatography would result in a single peak.
However, this technique is indispensable in scenarios where 2-Naphthalenol, 5,8-dimethyl- is used as a starting material or intermediate in the synthesis of a chiral molecule. In such cases, determining the enantiomeric purity (or enantiomeric excess) of the final product is critical, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities. wikipedia.org
The separation is achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. mdpi.com CSPs are themselves enantiomerically pure and interact differently with each enantiomer of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. windows.net The differential interaction, based on forces like hydrogen bonding, π-π interactions, and steric hindrance, causes one enantiomer to be retained longer on the column than the other, resulting in their separation. nih.gov The success of the separation is quantified by the separation factor (α) and the resolution (Rs). A resolution value of 1.5 or greater indicates a complete, or baseline, separation of the two enantiomers. nih.gov
Research Findings: While not applicable to the title compound itself, a hypothetical analysis of a chiral derivative using a chiral HPLC method would provide crucial data on its enantiomeric composition.
| Enantiomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |
|---|---|---|---|
| Enantiomer 1 (R) | 12.5 | 1.35 | 1.8 |
| Enantiomer 2 (S) | 14.8 |
X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis
For the analysis of 2-Naphthalenol, 5,8-dimethyl-, the first part of the section title, "Absolute Stereochemistry," is not applicable because the molecule is achiral. However, the second part, "Crystal Structure Analysis," is highly relevant. This analysis would reveal the precise spatial arrangement of the atoms within the molecule and how the molecules pack together in the crystal lattice.
The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a model of the atomic structure is built and refined. Key information derived includes the crystal system, space group, and unit cell dimensions. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-stacking between the naphthalene rings, which govern the crystal packing.
Research Findings: While a crystal structure for 2-Naphthalenol, 5,8-dimethyl- is not available in the public domain, an analysis would be expected to yield detailed crystallographic data. The data presented below for the parent compound, 2-Naphthalenol, illustrates the type of information obtained from such an experiment.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.27 |
| b (Å) | 5.95 |
| c (Å) | 15.75 |
| β (°) | 118.5 |
| Volume (ų) | 680.9 |
| Z (Molecules/Unit Cell) | 4 |
Theoretical and Computational Investigations of 2 Naphthalenol, 5,8 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and potential chemical reactions of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the geometry and energy of molecules like 2-Naphthalenol, 5,8-dimethyl-.
Conformational Preferences: The primary conformational freedom in 2-Naphthalenol, 5,8-dimethyl- involves the orientation of the hydroxyl (-OH) group relative to the naphthalene (B1677914) ring. DFT calculations can be used to perform a potential energy surface scan by systematically rotating the C-O-H bond angle. This would reveal the most stable (lowest energy) conformation. For related molecules like 2-naphthol (B1666908), studies have shown that the anti-conformer (where the -OH proton points away from the adjacent C-H bond) is generally more stable than the syn-conformer due to reduced steric hindrance. The presence of the methyl groups at positions 5 and 8 is not expected to significantly influence the hydroxyl group's preference, as they are located on the other ring.
Tautomerism: 2-Naphthalenol can exist in equilibrium with its keto tautomer, a phenomenon known as keto-enol tautomerism. DFT methods are excellent for predicting the relative energies of these two forms and the energy barrier for the interconversion. comporgchem.comorientjchem.org In general, for naphthol systems, the enol (hydroxyl) form is significantly more stable due to the aromaticity of the naphthalene rings. comporgchem.com The keto form disrupts this aromaticity. DFT calculations would quantify this energy difference, which is expected to be large, confirming the overwhelming preference for the enol form. Factors like solvent polarity can influence this equilibrium; polar solvents might slightly stabilize the more polar keto form, but the aromatic stabilization of the enol form is the dominant factor. orientjchem.orgrsc.org
Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers and Conformers of a Substituted 2-Naphthol System
| Species | Conformation | Relative Energy (kcal/mol) | Note |
| Enol Form | anti | 0.00 | Most stable conformer |
| syn | 1.5 - 2.5 | Slightly higher in energy | |
| Keto Form | N/A | > 10 | Significantly less stable due to loss of aromaticity |
Note: Data is representative and based on typical findings for 2-naphthol systems. Actual values for 2-Naphthalenol, 5,8-dimethyl- would require specific calculations.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. For aromatic compounds, MO theory explains their unique stability.
Aromaticity: The naphthalene ring system is aromatic, satisfying Hückel's rule (4n+2 π electrons, where n=2 for naphthalene, resulting in 10 π electrons). libretexts.orgmsu.edu MO calculations for 2-Naphthalenol, 5,8-dimethyl- would show the delocalized π molecular orbitals spread across the two fused rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability. A larger gap implies greater stability. The addition of the hydroxyl and dimethyl groups acts as perturbations to the π system of naphthalene. The -OH group is an electron-donating group that raises the HOMO energy, while the methyl groups are weakly electron-donating. These substitutions would be expected to slightly decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, potentially increasing its reactivity. samipubco.com
Stability: The stability conferred by the aromatic system is quantified as resonance energy, which can be estimated using computational methods. MO calculations would confirm the significant stabilization energy of the bicyclic aromatic system in 2-Naphthalenol, 5,8-dimethyl-. libretexts.org
Ab initio methods are quantum calculations based on first principles, without reliance on experimental data. ijapm.org They are particularly useful for predicting spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) or other ab initio methods can predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For 2-Naphthalenol, 5,8-dimethyl-, these calculations would predict the wavelengths of maximum absorption (λmax), corresponding to π-π* transitions within the aromatic system. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. ijapm.orgresearchgate.net This allows for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the O-H stretch, C-H stretches of the methyl groups, and various C=C stretching modes within the aromatic rings. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum calculations are powerful for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit solvent environment. researchgate.net An MD simulation of 2-Naphthalenol, 5,8-dimethyl- would involve placing the molecule in a simulation box filled with water or another solvent and calculating the forces between all atoms over a series of small time steps.
This approach provides a dynamic picture of the molecule's conformational flexibility. It would show how the hydroxyl group rotates and how the entire molecule moves and interacts with the surrounding solvent molecules. Key insights from MD simulations include:
Solvation Shell Structure: Analyzing the distribution of solvent molecules around the solute to understand how the hydrophobic naphthalene core and the hydrophilic hydroxyl group are solvated.
Hydrogen Bonding Dynamics: Quantifying the lifetime and geometry of hydrogen bonds formed between the molecule's hydroxyl group and solvent molecules. researchgate.net
Conformational Sampling: Confirming the relative populations of syn and anti conformers in a specific solvent, providing a more realistic picture than gas-phase calculations.
Structure-Reactivity Relationship (SRR) Modeling for Predictive Chemistry
Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with changes in their reactivity or biological activity. atlantis-press.commdpi.com
To build an SRR model for naphthol derivatives, one would first compute a set of molecular descriptors for 2-Naphthalenol, 5,8-dimethyl- and a library of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). These descriptors are then used as independent variables in a regression analysis against an observed property (e.g., reaction rate, binding affinity to a protein). nih.govnih.gov Such a model could be used to predict the reactivity of 2-Naphthalenol, 5,8-dimethyl- in a particular reaction or its potential as a building block in medicinal chemistry. nih.govresearchgate.net
Computational Design of Novel 2-Naphthalenol, 5,8-dimethyl- Analogs
The structure of 2-Naphthalenol, 5,8-dimethyl- can serve as a scaffold for the computational design of new molecules with desired properties. nih.govacs.org This process, often used in drug discovery, involves in silico modification of the parent structure and subsequent evaluation of the new analogs. ijpsjournal.comnih.gov
For example, if the goal were to design an analog that binds to a specific enzyme, the following steps would be taken:
Scaffold Hopping/Modification: Create a virtual library of compounds by adding or modifying functional groups at various positions on the 2-Naphthalenol, 5,8-dimethyl- scaffold.
Molecular Docking: Use computational docking programs to predict how each analog binds to the target protein's active site and estimate its binding affinity.
ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. nih.gov
This iterative cycle of design, docking, and prediction allows chemists to prioritize the synthesis of a small number of compounds that have the highest probability of success, saving significant time and resources. ijpsjournal.com
Table 2: Illustrative Molecular Descriptors for SRR/Computational Design
| Descriptor | Predicted Value (Illustrative) | Significance |
| LogP | 3.5 - 4.0 | Lipophilicity, membrane permeability |
| Molecular Weight | 172.22 g/mol | Size, "drug-likeness" |
| HOMO-LUMO Gap | 4.5 - 5.0 eV | Chemical stability and reactivity |
| Polar Surface Area | ~20 Ų | Hydrogen bonding potential, permeability |
Note: Values are typical for a molecule of this type and are for illustrative purposes. LogP and Polar Surface Area are influenced by conformation and would be refined by specific calculations.
Cheminformatics Approaches to Database Mining and Analog Discovery
Cheminformatics provides a powerful computational framework for the exploration of large chemical databases, enabling the identification of structurally similar or functionally related molecules to a query compound. In the context of 2-Naphthalenol, 5,8-dimethyl-, these in silico techniques are instrumental in mining vast chemical libraries to uncover analogs with potentially desirable biological or chemical properties. This section details the theoretical application of such methods for the discovery of novel compounds based on the 2-Naphthalenol, 5,8-dimethyl- scaffold.
Database Mining Using Molecular Descriptors
A primary step in computational analog discovery involves characterizing the query molecule, 2-Naphthalenol, 5,8-dimethyl-, using a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its physicochemical characteristics, topology, and electronic distribution. Publicly accessible databases like PubChem provide pre-computed descriptors for a vast number of compounds, including 2-Naphthalenol, 5,8-dimethyl-. nih.gov
These descriptors serve as the basis for similarity and dissimilarity searches within large chemical databases. By defining a similarity threshold based on one or more descriptors of 2-Naphthalenol, 5,8-dimethyl-, it is possible to systematically screen databases containing millions of compounds to identify those with comparable characteristics.
Table 1: Computed Molecular Descriptors for 2-Naphthalenol, 5,8-dimethyl-
| Descriptor | Value | Source |
| Molecular Formula | C12H12O | PubChem nih.gov |
| Molecular Weight | 172.22 g/mol | PubChem nih.gov |
| XLogP3 | 3.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 172.088815002 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 13 | PubChem nih.gov |
| Complexity | 178 | PubChem nih.gov |
This table is interactive. Click on the headers to sort the data.
Analog Discovery through Similarity Searching
Similarity searching is a cornerstone of cheminformatics and is employed to find molecules that are structurally analogous to a query compound. The principle underlying this approach is the similar property principle, which posits that structurally similar molecules are likely to exhibit similar biological activities. For 2-Naphthalenol, 5,8-dimethyl-, a 2D similarity search can be performed in databases like PubChem to identify compounds with a high degree of structural overlap.
The Tanimoto coefficient is a commonly used metric for quantifying the degree of similarity between the molecular fingerprints of two compounds. A higher Tanimoto coefficient indicates a greater degree of structural similarity. A hypothetical search for analogs of 2-Naphthalenol, 5,8-dimethyl- could yield a ranked list of compounds, providing a starting point for further investigation.
Table 2: Hypothetical Results of a 2D Similarity Search for Analogs of 2-Naphthalenol, 5,8-dimethyl- in a Chemical Database
| Rank | Compound Name | Molecular Formula | Tanimoto Coefficient |
| 1 | 5,8-dimethylnaphthalen-2-amine | C12H13N | 0.85 |
| 2 | 2-Methoxy-5,8-dimethylnaphthalene | C13H14O | 0.82 |
| 3 | 5,8-dimethylnaphthalene-2-thiol | C12H12S | 0.80 |
| 4 | Naphthalen-2-ol | C10H8O | 0.75 |
| 5 | 5,8-dimethyl-3,4-dihydronaphthalen-2(1H)-one | C12H14O | 0.71 |
This table is interactive and presents a hypothetical scenario for illustrative purposes.
Pharmacophore-Based Virtual Screening
Pharmacophore modeling is a more abstract method for analog discovery that focuses on the 3D arrangement of essential chemical features required for a specific biological interaction, rather than the entire chemical scaffold. dovepress.comnih.govnih.gov A pharmacophore model for 2-Naphthalenol, 5,8-dimethyl- would typically include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (the oxygen atom), and aromatic regions (the naphthalene ring system).
This pharmacophore model can then be used as a query to screen large conformational databases of compounds. dovepress.com This approach is particularly useful for "scaffold hopping," which aims to identify compounds with different core structures but similar biological activities. nih.govresearchgate.netresearchgate.net
Table 3: Key Pharmacophoric Features of 2-Naphthalenol, 5,8-dimethyl-
| Feature | Description |
| Hydrogen Bond Donor | The hydroxyl (-OH) group can donate a hydrogen bond. |
| Hydrogen Bond Acceptor | The oxygen atom of the hydroxyl group can accept a hydrogen bond. |
| Aromatic Ring | The naphthalene ring system provides a large hydrophobic and aromatic surface. |
| Hydrophobic Groups | The two methyl groups contribute to the hydrophobicity of the molecule. |
This table is interactive. Clicking on a feature could hypothetically display its location on a 3D model of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While database mining and analog discovery can identify structurally similar compounds, Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govjmchemsci.comnih.govresearchgate.netdergipark.org.tr Although no specific QSAR studies for 2-Naphthalenol, 5,8-dimethyl- have been identified, one could theoretically be developed if a set of its analogs with measured biological activity were available.
The process would involve:
Data Collection: Assembling a dataset of 2-Naphthalenol, 5,8-dimethyl- analogs with their corresponding biological activity data.
Descriptor Calculation: Computing a wide range of molecular descriptors for each analog.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a model that predicts activity based on the descriptors.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of novel, untested analogs of 2-Naphthalenol, 5,8-dimethyl-, thereby prioritizing the synthesis and testing of the most promising candidates.
Investigation of Biological Activities and Molecular Interactions of 2 Naphthalenol, 5,8 Dimethyl Non Human, Non Clinical Focus
In Vitro Studies on Specific Cellular Targets and Pathways (Non-Human Cell Lines)
There is no available scientific literature detailing in vitro studies conducted on 2-Naphthalenol, 5,8-dimethyl-. Consequently, information regarding its interaction with specific cellular targets and pathways in non-human cell lines is absent from the public record.
Receptor Binding Assays and Ligand-Protein Interaction Studies
No data from receptor binding assays or ligand-protein interaction studies for 2-Naphthalenol, 5,8-dimethyl- have been published.
Enzyme Inhibition or Activation Profiling
There are no available studies profiling the inhibitory or activational effects of 2-Naphthalenol, 5,8-dimethyl- on any enzymes.
Modulation of Signaling Cascades
Information regarding the modulation of any intracellular signaling cascades by 2-Naphthalenol, 5,8-dimethyl- is not available in the scientific literature.
Mechanistic Investigations at the Molecular Level (Non-Human Systems)
No mechanistic investigations at the molecular level for 2-Naphthalenol, 5,8-dimethyl- in non-human systems have been documented in discoverable scientific resources.
Gene Expression and Proteomic Analysis in Model Organisms
There are no published studies on the effects of 2-Naphthalenol, 5,8-dimethyl- on gene expression or the proteome of any model organisms.
Cellular Uptake and Subcellular Localization Studies
No research detailing the cellular uptake or the subcellular localization of 2-Naphthalenol, 5,8-dimethyl- has been found.
Structure-Activity Relationship (SAR) Studies of 2-Naphthalenol, 5,8-dimethyl- and its Derivatives
No publicly available studies were found that specifically investigate the structure-activity relationships of 2-Naphthalenol, 5,8-dimethyl- or its derivatives. Research on other naphthalene (B1677914) derivatives suggests that the position and nature of substituents on the naphthalene ring are critical for their biological activity. However, without specific studies on the 5,8-dimethyl isomer, any discussion on positional isomer effects or the influence of substituent nature and stereochemistry would be speculative.
Positional Isomer Effects on Biological Activity
Information regarding the comparative biological activity of different positional isomers of dimethyl-2-naphthalenol, including the 5,8-dimethyl isomer, is not available in the reviewed literature.
Influence of Substituent Nature and Stereochemistry
There is no specific data on how modifying the dimethyl substituents or the hydroxyl group of 2-Naphthalenol, 5,8-dimethyl- affects its biological activity.
Exploration of Antioxidant and Anti-inflammatory Properties in Model Systems
No studies were identified that have evaluated the antioxidant or anti-inflammatory properties of 2-Naphthalenol, 5,8-dimethyl- in any model systems. While naphthol derivatives, in general, are known to possess antioxidant potential due to the phenolic hydroxyl group, specific data such as IC50 values or efficacy in cellular or acellular assays for the 5,8-dimethyl derivative are absent from the literature. Similarly, no reports on its anti-inflammatory activity, such as inhibition of inflammatory mediators or enzymes, were found.
Antimicrobial Activity Evaluation in Microbial Cultures
There is no available research on the antimicrobial activity of 2-Naphthalenol, 5,8-dimethyl- against any bacterial or fungal strains. While various naphthalene derivatives have been investigated for their antimicrobial properties, the specific efficacy, minimum inhibitory concentrations (MICs), or spectrum of activity for the 5,8-dimethyl substituted 2-naphthalenol remain uninvestigated in the public domain.
Metabolic Pathways and Pharmacokinetics of 2 Naphthalenol, 5,8 Dimethyl Non Human, Non Clinical Focus
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes (Non-Human)
The metabolic stability of a compound, often assessed by its rate of disappearance when incubated with liver microsomes, is a critical determinant of its in vivo half-life and clearance. While specific data for 2-Naphthalenol, 5,8-dimethyl- is not available, studies on analogous dimethylnaphthalene compounds in rat liver microsomes provide valuable insights.
Research on 2,6-dimethylnaphthalene (B47086) (2,6-DMN) metabolism using rat liver microsomes has identified several key metabolites. The primary metabolic routes involve both oxidation of the aromatic ring and the methyl side chains. Incubation of 2,6-DMN with rat liver microsomes in the presence of an NADPH-regenerating system resulted in the formation of three ring-oxidized metabolites: 2,6-dimethyl-3-naphthol, 2,6-dimethyl-3,4-naphthoquinone, and 3,4-dihydro-3,4-dihydroxy-2,6-dimethylnaphthalene. Additionally, one side-chain oxidation product, 2-hydroxymethyl-6-methylnaphthalene, was identified nih.gov.
Based on these findings for a structurally similar compound, it is plausible that the in vitro metabolism of 2-Naphthalenol, 5,8-dimethyl- in non-human hepatic microsomes would yield a profile of hydroxylated and side-chain oxidized metabolites. The presence of the existing hydroxyl group on the naphthalene (B1677914) ring of 2-Naphthalenol, 5,8-dimethyl- may influence the primary sites of further oxidation.
Table 1: Potential Metabolites of 2-Naphthalenol, 5,8-dimethyl- Based on Analogous Compound Metabolism in Rat Liver Microsomes
| Parent Compound | Potential Metabolic Reaction | Potential Metabolite |
| 2-Naphthalenol, 5,8-dimethyl- | Ring Hydroxylation | Dihydroxy-dimethyl-naphthalene derivatives |
| 2-Naphthalenol, 5,8-dimethyl- | Side-Chain Hydroxylation | 2-Naphthalenol, 5-hydroxymethyl-8-methyl- |
| 2-Naphthalenol, 5,8-dimethyl- | Side-Chain Oxidation | 2-Naphthalenol, 5-carboxy-8-methyl- |
This table is predictive and based on metabolic pathways observed for analogous compounds.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies are fundamental to understanding the disposition of a chemical within a living organism. Although no specific ADME data for 2-Naphthalenol, 5,8-dimethyl- have been published, studies on other dimethylnaphthalene isomers in rats offer a predictive framework for its pharmacokinetic behavior.
Oral Bioavailability and Systemic Exposure
The oral bioavailability of xenobiotics can be influenced by factors such as aqueous solubility, permeability, and first-pass metabolism. For lipophilic compounds like dimethylnaphthalenes, absorption from the gastrointestinal tract is generally expected to be significant. However, extensive first-pass metabolism in the liver can reduce systemic bioavailability. While specific oral bioavailability data for 2-Naphthalenol, 5,8-dimethyl- is not available, studies on other orally administered dimethyl compounds in rodents suggest that systemic exposure can be achieved nih.govnih.gov.
Tissue Distribution and Accumulation
Following absorption, the distribution of a compound to various tissues is governed by its physicochemical properties, such as lipophilicity, as well as blood flow to the tissues and plasma protein binding. Studies on 1,2-dimethylnaphthalene (B110214) in rats have shown that the highest concentrations are typically found in adipose tissue, adrenals, liver, spleen, and kidneys in the initial hours after administration nih.gov. A similar distribution pattern would be anticipated for 2-Naphthalenol, 5,8-dimethyl-, with a propensity for accumulation in fatty tissues due to its lipophilic nature.
Excretion Routes and Rates
The elimination of dimethylnaphthalene isomers and their metabolites from the body occurs through various routes. In a study involving 1,2-dimethylnaphthalene in rats, over 93% of the administered dose was excreted within 72 hours, with feces and urine being the primary routes of elimination nih.gov. This suggests a relatively efficient clearance of these compounds from the body. The excretion of 2-Naphthalenol, 5,8-dimethyl- is likely to follow a similar pattern, with metabolites being eliminated primarily in the urine and feces as conjugated and/or more polar derivatives.
Enzymatic Biotransformation Mechanisms (e.g., Glucuronidation, Sulfation)
The biotransformation of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions. For a phenolic compound like 2-Naphthalenol, 5,8-dimethyl-, both phases are expected to be crucial for its metabolism and subsequent excretion.
Phase I metabolism, as suggested by in vitro studies on related compounds, is likely initiated by cytochrome P450 (CYP) enzymes, leading to hydroxylation of the aromatic ring and oxidation of the methyl groups nih.govnih.govresearchgate.net.
Following Phase I oxidation, the resulting hydroxylated metabolites, as well as the parent compound itself, are susceptible to Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common pathways for the detoxification and elimination of phenolic compounds nih.govnih.govresearchgate.net. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion in urine and bile. It is highly probable that 2-Naphthalenol, 5,8-dimethyl- and its hydroxylated metabolites undergo extensive glucuronidation and/or sulfation in vivo.
Identification of Key Metabolic Enzymes and Pathways
The primary enzymes involved in the metabolism of naphthalene and its derivatives are the cytochrome P450 monooxygenases nih.govresearchgate.net. In human liver microsomes, various CYP isoforms, including CYP1A2 and CYP3A4, have been shown to be involved in the metabolism of naphthalene nih.gov. It is reasonable to infer that orthologous enzymes in non-human species play a similar role in the metabolism of dimethyl-naphthalenols.
The key metabolic pathways for 2-Naphthalenol, 5,8-dimethyl- are predicted to be:
Side-chain oxidation: The methyl groups at positions 5 and 8 are likely targets for oxidation, leading to the formation of hydroxymethyl and subsequently carboxylic acid derivatives.
Ring hydroxylation: Further hydroxylation of the naphthalene ring is a possible metabolic route.
Conjugation: The phenolic hydroxyl group of the parent compound and any newly formed hydroxyl groups are expected to be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to facilitate excretion.
Table 2: Summary of Predicted Metabolic Pathways for 2-Naphthalenol, 5,8-dimethyl-
| Metabolic Phase | Reaction Type | Key Enzymes | Predicted Metabolites |
| Phase I | Side-Chain Oxidation | Cytochrome P450 (CYP) | Hydroxymethyl derivatives, Carboxylic acid derivatives |
| Phase I | Ring Hydroxylation | Cytochrome P450 (CYP) | Dihydroxy-dimethyl-naphthalene derivatives |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |
This table provides a predictive summary based on the metabolism of analogous compounds.
Role of 2 Naphthalenol, 5,8 Dimethyl As a Synthetic Precursor and in Materials Science
Application as a Building Block in the Synthesis of Complex Organic Molecules
The 2-naphthol (B1666908) scaffold is a cornerstone in organic synthesis, valued for its cost-effectiveness, stability, and multiple reactive sites. chemicalbook.comnih.gov This framework is readily incorporated into a variety of complex structures through multicomponent reactions, which are highly efficient, atom-economical processes that build structural complexity in a single step. nih.govfardapaper.ir By analogy, 2-Naphthalenol, 5,8-dimethyl- is a valuable building block for creating substituted complex molecules.
The naphthalene (B1677914) skeleton is a feature of numerous natural products. nih.gov Synthetic routes to these complex molecules often rely on functionalized naphthalene intermediates. For instance, the related compound 5,8-dimethyl-2-tetralone has been identified as a key intermediate for the synthesis of ring-A aromatic sesquiterpenes, such as occidol and emmotin-G. researchgate.net The synthesis of this tetralone highlights the utility of the 5,8-dimethyl substitution pattern in constructing specific natural product frameworks. researchgate.net
Furthermore, the broader class of 2-naphthol derivatives is recognized for its role in preparing bioactive molecules. researchgate.net Amidoalkyl naphthols, synthesized from 2-naphthol, aldehydes, and amides, exhibit a range of biological activities and serve as precursors for other important compounds like aminoalkyl naphthols. mdpi.com Novel aminobenzylnaphthols derived from 2-naphthol in the Betti reaction have been investigated for their cytotoxic properties against cancer cell lines, demonstrating proapoptotic activity. semanticscholar.org Given this precedent, 2-Naphthalenol, 5,8-dimethyl- represents a promising starting material for generating new libraries of bioactive compounds with potentially modulated efficacy or specificity due to the presence of the dimethyl groups.
2-Naphthol is a highly versatile precursor for the synthesis of a wide array of oxygen- and nitrogen-containing heterocyclic compounds, such as xanthenes, chromenes, naphthopyrans, and oxazines. chemicalbook.comfardapaper.ir Its utility stems from having three potential nucleophilic sites: the C-1 position, the phenolic oxygen, and, to a lesser extent, the C-3 position. chemicalbook.com This reactivity is exploited in one-pot multicomponent reactions to efficiently construct diverse heterocyclic scaffolds. nih.govdntb.gov.ua
The reaction of 2-naphthol with aldehydes and a suitable active methylene (B1212753) compound is a classic method for producing various xanthene derivatives. fardapaper.ir It is well-established that substituted 2-naphthols can participate in these transformations. Therefore, 2-Naphthalenol, 5,8-dimethyl- is an ideal candidate for such reactions, leading to the formation of correspondingly substituted heterocyclic systems. The methyl groups at the 5 and 8 positions would be retained in the final product, offering a route to novel heterocyclic compounds with tailored steric and electronic properties.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from 2-Naphthol Precursors
| Heterocycle Class | General Reactants | Expected Role of 2-Naphthalenol, 5,8-dimethyl- |
|---|---|---|
| Xanthenes | 2-Naphthol, Aldehyde, Dimedone | Acts as the core naphthol component, yielding a 5,8-dimethyl substituted benzo[a]xanthenone. |
| Naphthopyrans | 2-Naphthol, Aldehyde, β-Oxodithioate | Serves as the nucleophilic naphthol to form the pyran ring, resulting in a dimethyl-substituted 1H-naphtho[2,1-b]pyran. fardapaper.ir |
| Chromenes | 2-Naphthol, Aldehyde, Malononitrile | Participates in the multicomponent condensation to produce various substituted benzo[f]chromenes. fardapaper.ir |
| Oxazines | 2-Naphthol, Amine, Formaldehyde | Functions as the phenolic component in Mannich-type reactions to form 1,3-oxazine derivatives. |
Integration into Polymeric Structures for Novel Material Development
Phenolic compounds, including 2-naphthol, can be polymerized through oxidative coupling to create functional materials. The enzymatic synthesis of poly(2-naphthol) using horseradish peroxidase has been shown to produce a fluorescent polymer with a morphology of interconnected microspheres. acs.org This polymer is soluble in a range of organic solvents and exhibits fluorescence characteristic of both the naphthol chromophore and an extended quinonoid structure within the polymer backbone. acs.org
The integration of 2-Naphthalenol, 5,8-dimethyl- as a monomer in such polymerization reactions would be expected to yield a new class of polymers. The methyl groups would likely enhance the solubility of the resulting polymer in less polar organic solvents and could influence the polymer's morphology and photophysical properties, such as its fluorescence quantum yield and emission wavelength. These tailored polymers could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or specialty coatings.
Utilization in Dye Chemistry and Pigment Synthesis
2-Naphthol is a historically significant and widely used coupling component in the synthesis of azo dyes. vedantu.combyjus.com The fundamental reaction involves the coupling of a diazonium salt with the electron-rich 2-naphthol molecule, typically at the C-1 position, to form a highly conjugated azo compound, which is intensely colored. byjus.comkashanu.ac.ir This reaction is the basis for a large family of dyes and pigments, including the Naphthol AS pigments. google.comresearchgate.net
2-Naphthalenol, 5,8-dimethyl- can readily serve as a coupling component in place of unsubstituted 2-naphthol. The reaction with an aryl diazonium salt would produce a novel azo dye. The presence of the two methyl groups on the naphthalene ring system would act as auxochromes, potentially causing a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum of the resulting dye compared to its unsubstituted counterpart. This allows for the fine-tuning of the dye's color. Furthermore, these substituents would increase the molecule's hydrophobicity, which could improve properties like lightfastness or affinity for synthetic fibers.
Role in Supramolecular Chemistry and Host-Guest Interactions
The aromatic and planar structure of the naphthalene core makes 2-naphthol derivatives interesting candidates for studies in supramolecular chemistry, particularly in host-guest interactions. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic effects. For example, 2-naphthol has been shown to form a stable host-guest complex with cucurbit mdpi.comuril in the presence of methyl viologen, demonstrating its ability to participate in molecular recognition events.
The introduction of methyl groups at the 5 and 8 positions of the 2-naphthol skeleton, as in 2-Naphthalenol, 5,8-dimethyl-, would significantly alter its profile for host-guest interactions. The increased size and steric bulk could influence its ability to fit within the cavity of a host molecule, leading to changes in binding selectivity and affinity. nih.gov These modifications provide a tool for designing guest molecules with specific recognition properties for applications in chemical sensing, molecular encapsulation, and the construction of complex supramolecular assemblies.
Future Directions and Emerging Research Avenues for 2 Naphthalenol, 5,8 Dimethyl
Development of Novel and Efficient Catalytic Systems for Synthesis
Future synthetic research concerning 2-Naphthalenol, 5,8-dimethyl- will likely prioritize the development of catalytic systems that offer high efficiency, selectivity, and sustainability. Drawing from progress in the broader field of naphthol chemistry, several catalytic strategies could be adapted and optimized.
One promising area is the advancement of aerobic oxidative coupling reactions . For instance, novel copper(I or II)-N-alkylimidazole complexes have demonstrated high efficacy in catalyzing the aerobic oxidative coupling of 2-naphthol (B1666908) derivatives, using air as the oxidant and producing water as the only byproduct. This approach aligns with green chemistry principles by avoiding stoichiometric quantities of hazardous oxidants. yale.edu Adapting such systems for the selective coupling of 2-Naphthalenol, 5,8-dimethyl- could provide an environmentally benign route to novel binaphthol-type structures.
Another key direction is the use of organocatalysis . Asymmetric organocatalytic reactions, such as the Friedel–Crafts alkylation of 2-naphthols, have been developed to produce chiral molecules with high stereoselectivity. Applying this strategy to 2-Naphthalenol, 5,8-dimethyl- could yield a variety of structurally complex and potentially bioactive compounds.
Furthermore, chemoenzymatic dynamic kinetic resolution (DKR) presents a sophisticated method for producing enantiopure compounds. This technique combines a metal racemization catalyst with a selective enzyme. Systems using a copper catalyst with a lipase (B570770) have been successful for racemic BINOLs (1,1'-Bi-2-naphthol). Exploring DKR for derivatives of 2-Naphthalenol, 5,8-dimethyl- could open pathways to chiral molecules with unique properties.
| Catalytic System | Reaction Type | Potential Advantages for 2-Naphthalenol, 5,8-dimethyl- |
| Copper-N-alkylimidazole Complexes | Aerobic Oxidative Coupling | High efficiency, use of air as a green oxidant, water as the sole byproduct. yale.edu |
| Bifunctional Squaramide Catalysts | Asymmetric Friedel–Crafts Alkylation | High stereoselectivity, access to novel chiral furo[2,3-b]benzofuranone derivatives. |
| Copper/Lipase Dual Catalysis | Dynamic Kinetic Resolution (DKR) | Production of enantiopure derivatives, high theoretical yields. |
Advanced Applications in Targeted Molecular Probes for Research
The inherent fluorescence of the naphthalene (B1677914) core makes 2-Naphthalenol, 5,8-dimethyl- an attractive candidate for the development of targeted molecular probes. Naphthalene derivatives are known for their favorable photophysical properties, including good stability and high quantum efficiency, making them suitable for fluorescence imaging. mdpi.com
Future research could focus on conjugating 2-Naphthalenol, 5,8-dimethyl- with specific recognition units to create probes for detecting biologically relevant analytes. For example, 2-naphthol-based fluorescent probes have been successfully designed to detect species like nitroxyl (B88944) (HNO) and thiophenols in living cells. rsc.orgrsc.org A probe for HNO was constructed by combining 6-acetyl-2-naphthol with a diphenylphosphino-benzoate recognition group, resulting in a significant "off-on" fluorescent response. rsc.org Similarly, probes for thiophenols have been developed by linking a fluorophore to a quencher unit that is cleaved upon reaction, thereby restoring fluorescence. rsc.org
By attaching appropriate reactive sites to the 2-Naphthalenol, 5,8-dimethyl- scaffold, it may be possible to design novel probes for imaging specific ions, reactive oxygen species, or enzymatic activities within complex biological systems. The methyl groups at the 5 and 8 positions could be leveraged to fine-tune the probe's solubility, lipophilicity, and photophysical properties.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and activities, thereby accelerating the discovery process. github.ioijcrt.org For 2-Naphthalenol, 5,8-dimethyl-, these computational tools offer a powerful avenue for future exploration, even in the absence of extensive experimental data.
A primary application would be the development of Quantitative Structure-Activity Relationship (QSAR) models. By leveraging databases of compounds with known bioactivities (e.g., ChEMBL, PubChem), ML algorithms like Random Forests, Support Vector Machines, and Deep Neural Networks (DNNs) can be trained to predict the potential biological effects of new molecules. ijcrt.orgresearchgate.net For 2-Naphthalenol, 5,8-dimethyl- and its virtual derivatives, QSAR models could predict properties such as:
Binding affinity to specific protein targets.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
Potential off-target effects.
Deep learning models, particularly those using attention mechanisms, can analyze molecular structures represented as SMILES strings to capture long-range dependencies and predict bioactivity with high accuracy. nih.gov This approach could identify which structural features of 2-Naphthalenol, 5,8-dimethyl- derivatives are most crucial for a desired biological interaction. nih.gov Furthermore, generative AI models could design novel derivatives with optimized properties based on the learned relationships.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity and ADMET properties. | Prioritize synthesis of promising derivatives, reduce experimental screening costs. ijcrt.org |
| Deep Learning | Identify key structural features for bioactivity. | Guide rational drug design and lead optimization. nih.gov |
| Generative Models | Design novel derivatives with desired properties. | Explore a vast chemical space for innovative compounds. |
Exploration of Undiscovered Bioactivity Modalities in Advanced Biological Systems
The naphthol and naphthoquinone skeletons are present in numerous natural products with significant biological activity, particularly as anticancer agents. mdpi.com This suggests that 2-Naphthalenol, 5,8-dimethyl- is a promising scaffold for discovering new therapeutic agents.
Recent studies on marine-derived naphthoquinone-naphthol derivatives have revealed potent anticancer activity. mdpi.com One such compound induced apoptosis in cancer cells by modulating the EGFR/PI3K/Akt signaling pathway. This provides a clear direction for future research on 2-Naphthalenol, 5,8-dimethyl-, which could be screened against various cancer cell lines and investigated for its effect on key cellular signaling pathways.
Beyond cancer, naphthol derivatives have shown potential as inhibitors of enzymes relevant to other diseases. For instance, certain 1-naphthol (B170400) derivatives have been identified as effective inhibitors of acetylcholinesterase (implicated in neurodegenerative diseases) and carbonic anhydrase isoenzymes (involved in various physiological processes). nih.govresearchgate.net Screening 2-Naphthalenol, 5,8-dimethyl- against a broad panel of enzymes and receptors could uncover previously unknown bioactivities.
Additionally, the photochemical properties of naphthols could be exploited. Upon irradiation, some naphthol derivatives can generate reactive intermediates known as quinone methides, which can alkylate DNA and exhibit enhanced cytotoxicity, a principle that could be explored for photodynamic therapy applications.
Design of Sustainable Manufacturing Processes for Scale-Up in Academic Settings
As research on 2-Naphthalenol, 5,8-dimethyl- advances, the need for sustainable and scalable synthetic methods for academic use becomes critical. Green chemistry principles provide a framework for designing such processes. yale.educonsensus.appepa.gov
Key strategies for sustainable synthesis include:
Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org The catalytic systems mentioned in section 8.1 are prime examples.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, reducing the generation of byproducts. acs.org
Safer Solvents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or ionic liquids.
Energy Efficiency: Processes should be designed to operate at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov
Renewable Feedstocks: Investigating synthetic pathways that start from renewable raw materials rather than petroleum-based feedstocks is a long-term goal for sustainability. consensus.app
For academic scale-up, transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, efficiency, and scalability. A transition metal-free, multi-step synthesis of related heterosteroids starting from 2-naphthol analogues demonstrates a move towards more concise and potentially greener routes that avoid heavy metal waste. mdpi.com Applying these principles to the synthesis of 2-Naphthalenol, 5,8-dimethyl- will ensure that its future exploration is both scientifically valuable and environmentally responsible.
Q & A
Basic Questions
Q. How can 2-Naphthalenol, 5,8-dimethyl- be structurally identified using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : Analyze molecular ion peaks (e.g., m/z 158.19 for the parent ion) and fragmentation patterns. Compare with NIST spectral libraries for methylnaphthalenol derivatives .
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹) and aromatic C-H bending (~750–900 cm⁻¹). Methyl groups (5,8-dimethyl) show symmetric/asymmetric C-H stretches (~2850–2960 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm). ¹³C NMR confirms aromatic carbons (δ 110–150 ppm) and methyl carbons (δ 20–30 ppm) .
Q. What are standard synthetic routes for 2-Naphthalenol, 5,8-dimethyl-?
- Methodological Answer :
- Friedel-Crafts Alkylation : React β-naphthol with methyl chloride/aluminum chloride to introduce methyl groups at positions 5 and 7. Optimize reaction conditions (e.g., solvent: dichloromethane, 0–5°C) to minimize polyalkylation .
- Protecting Group Strategies : Use 1,3-dioxolane derivatives (e.g., 2,4-dimethyl-1,3-dioxolane) to protect hydroxyl groups during methylation. Deprotect with acidic hydrolysis (HCl/MeOH) .
- Catalytic Hydrogenation : For tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-2-naphthalenol), employ palladium-on-carbon (Pd/C) under H₂ gas (1–3 atm) .
Advanced Questions
Q. How can researchers resolve contradictions in toxicological data for methyl-substituted naphthalenols?
- Methodological Answer :
- Exposure Route Analysis : Compare inhalation, oral, and dermal exposure outcomes (e.g., hepatic/renal effects in rodents) using standardized protocols (OECD Guidelines 423/425). Note species-specific metabolic pathways (e.g., cytochrome P450 activation in humans vs. rodents) .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile discrepancies in NOAEL/LOAEL values. Prioritize studies with matched endpoints (e.g., respiratory inflammation, DNA adduct formation) .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem, ECHA) and filter by inclusion criteria (e.g., ≥90% purity, in vivo mammalian studies) .
Q. What experimental designs are recommended to study stereochemical outcomes in 5,8-dimethyl derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Optimize mobile phase (hexane/isopropanol) and retention parameters .
- X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration. Compare with crystallographic data for tocopherol analogs (e.g., 5,8-dimethyl vs. 7,8-dimethyl isomers) .
- Dynamic NMR : Monitor hindered rotation of methyl groups at low temperatures (-40°C) to assess steric effects and regioisomer stability .
Q. How can gas chromatography (GC) methods be optimized for quantifying trace impurities in 5,8-dimethyl-2-naphthalenol?
- Methodological Answer :
- Column Selection : Use a polar stationary phase (e.g., DB-WAX) to enhance separation of methyl-substituted isomers. Confirm with retention indices (RI) from NIST databases (e.g., RI = 1480 for 5,8-dimethyl vs. 1520 for 2,7-dimethyl) .
- Temperature Programming : Apply gradient elution (50°C to 280°C at 10°C/min) to resolve high-boiling-point contaminants (e.g., polycyclic aromatics). Validate with spiked recovery tests (80–120% recovery range) .
- Detector Sensitivity : Pair GC with mass spectrometry (GC-MS) in SIM mode for trace detection (LOD < 0.1 ppm). Calibrate using deuterated internal standards (e.g., d₆-2-naphthalenol) .
Data Analysis & Contradiction Management
Q. What statistical approaches are suitable for analyzing conflicting bioactivity data in methylnaphthalenol derivatives?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of bioactivity datasets (e.g., IC₅₀ values across cell lines) to identify outlier studies or batch effects .
- Hierarchical Clustering : Group compounds by similarity in toxicity profiles (e.g., hepatic vs. renal toxicity) using Euclidean distance metrics .
- Bayesian Network Modeling : Integrate structure-activity relationships (SAR) with toxicity data to predict conflicting outcomes (e.g., methyl position vs. ROS generation) .
Q. How can researchers validate the environmental stability of 5,8-dimethyl-2-naphthalenol in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS and identify products (e.g., quinone derivatives) using high-resolution MS .
- Photolysis Experiments : Expose to UV light (λ = 254 nm) in sunlight-simulating chambers. Quantify half-life (t₁/₂) and compare with QSAR predictions for naphthalenols .
- Sediment Adsorption Tests : Use OECD Guideline 106 to measure partition coefficients (Kd) in soil-water systems. Correlate with logP values (estimated ~3.2 for 5,8-dimethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
